Synthetic Fidelity: Unique Intermediate for (E)-2-Hydroxy Doxepin Metabolite vs. 2-Methoxy Analog
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one is the immediate synthetic precursor of (E)-2-Hydroxy Doxepin, the hydroxylated active metabolite of doxepin . The 2‑methoxy analog (CAS 23560‑67‑0) is also cited as an intermediate for the same target, but it requires an additional demethylation step that introduces yield losses and potential side‑product formation. In a disclosed synthetic route, 2‑methoxydibenz[b,e]oxepin‑11(6H)‑one undergoes BBr₃‑mediated demethylation to generate the title compound (2‑hydroxy), whereas direct procurement of CAS 50456‑78‑5 eliminates this deprotection step, reducing step count by 1 and improving atom economy .
| Evidence Dimension | Synthetic step efficiency toward (E)-2-Hydroxy Doxepin |
|---|---|
| Target Compound Data | 0 additional deprotection steps required (direct intermediate) |
| Comparator Or Baseline | 2-Methoxydibenz[b,e]oxepin-11(6H)-one (CAS 23560‑67‑0): requires 1 additional demethylation step (BBr₃ or HBr/AcOH) |
| Quantified Difference | 1‑step reduction in synthetic sequence; avoids use of corrosive Lewis acid (BBr₃) |
| Conditions | Synthetic route comparison to (E)-2-Hydroxy Doxepin; laboratory‑scale preparation |
Why This Matters
For laboratories synthesizing doxepin metabolite reference standards, direct procurement of the 2‑hydroxy intermediate eliminates a low‑yield demethylation step, reducing cost, time, and purification burden.
